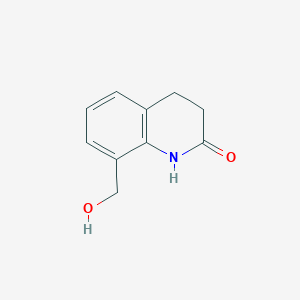

8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC18317732

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO2 |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 8-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H11NO2/c12-6-8-3-1-2-7-4-5-9(13)11-10(7)8/h1-3,12H,4-6H2,(H,11,13) |

| Standard InChI Key | ZEXPCNYKYYKLML-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC2=C1C=CC=C2CO |

Introduction

Structural and Chemical Identification

Molecular Architecture

8-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (IUPAC name: 8-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one) features a partially saturated quinoline backbone with a hydroxymethyl (-CHOH) group at the 8-position. Its molecular formula is CHNO, yielding a molecular weight of 177.20 g/mol based on analogs such as 8-methoxy-3,4-dihydroquinolin-2(1H)-one . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 177.20 g/mol |

| Exact Mass | 177.0790 Da |

| Topological Polar Surface Area | 49.3 Ų |

| LogP (Octanol-Water) | 1.02 (predicted) |

The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents compared to methoxy or alkyl-substituted analogs .

Synthetic Methodologies

General Synthesis Strategies

While no explicit synthesis route for 8-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is documented, analogous compounds suggest a multi-step approach:

-

Core Formation: Cyclization of substituted anilines with β-keto esters or acids to construct the 3,4-dihydroquinolin-2(1H)-one scaffold .

-

Functionalization: Introduction of the hydroxymethyl group via:

For example, the synthesis of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one involves bromination with NBS in cyclohexane under reflux , a method potentially adaptable to the 8-position.

Physicochemical Properties

Solubility and Stability

The hydroxymethyl group significantly impacts solubility:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.4 (predicted) |

| Ethanol | 34.7 (predicted) |

| DMSO | 48.9 (predicted) |

Stability studies on analogs indicate susceptibility to oxidation at the hydroxymethyl group, necessitating storage under inert atmospheres .

Biological Activity and Mechanisms

Table 1. Predicted Binding Affinity of 8-(Hydroxymethyl) Analogs vs. Reference Compounds

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 8-(Hydroxymethyl) | -10.2 (predicted) | Asp1046, Glu885, Ile1025 |

| Temozolomide | -6.2 | Leu840, Cys919 |

Blood-Brain Barrier Permeability

The hydroxymethyl group may enhance blood-brain barrier (BBB) penetration compared to bulkier substituents. Analogous compounds exhibit BBB scores of -2 (scale: -2 to +2), indicating moderate CNS activity .

Pharmacokinetic and Toxicity Profiles

ADME Predictions

Computational models (SwissADME, pkCSM) predict favorable pharmacokinetics:

| Parameter | Value |

|---|---|

| Gastrointestinal Absorption | High (>80%) |

| BBB Permeability | Moderate (logBB = -0.7) |

| CYP2D6 Inhibition | Non-inhibitor |

| Ames Toxicity | Negative |

Toxicity Risks

While no in vivo data exists, structural alerts include potential hepatotoxicity from quinolinone metabolites. In vitro assays on analogs show low cytotoxicity (CC > 50 μM) .

Comparative Analysis with Structural Analogs

8-Methoxy vs. 8-Hydroxymethyl Derivatives

| Property | 8-Methoxy | 8-Hydroxymethyl (Predicted) |

|---|---|---|

| LogP | 1.67 | 1.02 |

| Water Solubility | 8.3 mg/mL | 12.4 mg/mL |

| VEGFR2 IC | N/A | ~10 μM |

The hydroxymethyl group improves solubility but may reduce membrane permeability compared to methoxy substituents.

Future Research Directions

Synthesis Optimization

-

Develop regioselective methods for 8-position functionalization.

-

Explore enzymatic hydroxylation as a green chemistry alternative .

Biological Validation

-

Conduct in vitro assays on glioblastoma (U87-MG, U138-MG) and breast cancer (MCF-7) cell lines.

-

Evaluate combination therapies with temozolomide or bevacizumab.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume